molecular formula C11H9N3O2 B1589187 Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 214958-33-5

Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1589187
M. Wt: 215.21 g/mol
InChI Key: IZFWEISJHSMCDD-UHFFFAOYSA-N
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Description

Ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate (ECIC) is an organic compound belonging to the class of imidazopyridines. It is a white crystalline solid with a molecular weight of 189.17 g/mol. ECIC is a versatile synthetic intermediate used in the synthesis of a variety of compounds, including drugs, dyes, and other organic molecules. It has been studied for its potential applications in various aspects of scientific research, such as drug delivery, drug metabolism, and biochemistry.

Scientific Research Applications

One source suggests that this compound is used in proteomics research , but it does not provide further details. Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential targets for drugs in biomedical research.

Compounds with a similar imidazo pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity against S. pneumoniae . This suggests potential applications in the field of medicinal chemistry or drug discovery, particularly as potential anti-FtsZ agents .

One source suggests that this compound is used in proteomics research , but it does not provide further details. Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential targets for drugs in biomedical research.

Compounds with a similar imidazo pyridine-3-carboxylate core have been synthesized and screened for their anti-proliferative activity against S. pneumoniae . This suggests potential applications in the field of medicinal chemistry or drug discovery, particularly as potential anti-FtsZ agents .

properties

IUPAC Name

ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-14-6-8(5-12)3-4-10(14)13-9/h3-4,6-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFWEISJHSMCDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441062
Record name Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

214958-33-5
Record name Ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214958-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In ethanol (30 ml), 2-amino-5-cyanopyridine (2.45 g) was dissolved. The solution was added with 3-bromo-2-oxo-propionic acid ethyl ester (3.90 g) and the whole was refluxed under heating for 7 hours. The concentrated residue was dissolved in a minimum amount of a 10% hydrogen chloride/methanol solution and the solution was adjusted to pH 8 with a saturated aqueous sodium hydrogen carbonate solution. The precipitate was collected by filtration, thereby obtaining the subject compound (3.81 g) as a pale-yellow solid.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.45 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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